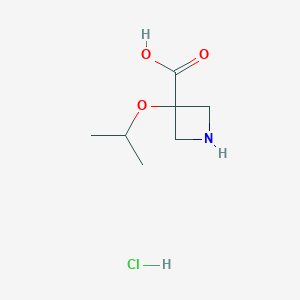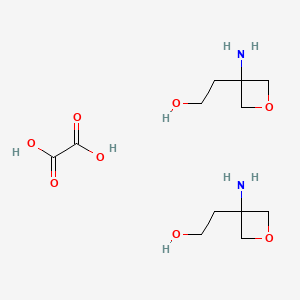
tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate, also known as TBAPE, is a tertiary amine used in many scientific and industrial applications. It is a versatile and useful compound with many advantages, including its low toxicity and its ability to be used in a variety of synthetic reactions. TBAPE can be used in the synthesis of a variety of organic compounds and has been used in the synthesis of drugs, polymers, and other materials. In addition, TBAPE has been used in the development of a variety of scientific and medical applications, including the synthesis of proteins and other biochemicals.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate has been used in a variety of scientific and medical applications. It has been used in the synthesis of proteins and other biochemicals, and has been used in the development of new drugs and medical treatments. tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate has also been used in the synthesis of polymers and other materials, and has been used in the synthesis of a variety of organic compounds.
Wirkmechanismus
Tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate is a tertiary amine, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate can form hydrogen bonds with other molecules, such as proteins and other biochemicals, and can also form hydrogen bonds with other molecules, such as polymers and other materials. The formation of hydrogen bonds can affect the structure and function of the molecules, and can also affect the properties and behavior of the molecules.
Biochemical and Physiological Effects
tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects. tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamines. tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate has also been shown to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of phosphodiesters. In addition, tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate in laboratory experiments include its low toxicity and its ability to be used in a variety of synthetic reactions. tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate is also a versatile and useful compound, and can be used in the synthesis of a variety of organic compounds. The main limitation of using tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate in laboratory experiments is its instability in the presence of strong acids and bases.
Zukünftige Richtungen
In the future, tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate could be used in the development of new drugs and medical treatments, as well as in the synthesis of proteins and other biochemicals. tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate could also be used in the synthesis of polymers and other materials, and could be used in the development of new materials and technologies. In addition, tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate could be used in the development of new catalysts, and could be used in the development of new chemical processes. Finally, tert-Butyl 3-amino-2-ethyl-1-pyrrolidinecarboxylate could be used in the study of biochemical and physiological processes, and could be used in the development of new methods for the detection and treatment of diseases.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-2-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8(12)6-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYKOTYYOFJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-2-ethylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)


![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)

![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)